molecular formula C10H12O2 B093665 Phenethyl acetate CAS No. 103-45-7

Phenethyl acetate

Cat. No. B093665
CAS RN: 103-45-7
M. Wt: 164.2 g/mol
InChI Key: MDHYEMXUFSJLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethyl acetate (PEA) is a volatile, colorless liquid with a pleasant odor that is widely used in the food and beverage industry as a flavoring and fragrance agent. It is also used in the pharmaceutical and cosmetics industries. PEA is a naturally occurring compound found in many plants, fruits, and vegetables, and is also naturally produced in the human body. It is also known as 2-phenylethyl acetate, phenethyl ethanoate, and phenethyl alcohol acetate.

Scientific Research Applications

  • Enzymatic Synthesis for Industrial Applications : Phenethyl acetate can be enzymatically synthesized from phenethyl alcohol with acyl donors, showing potential for environmentally friendly synthesis in industries like food, drinks, cosmetics, and perfumery (Kim & Park, 2017).

  • Use in Fragrance and Flavor Industries : It has been reviewed for its toxicological and dermatological safety when used as a fragrance ingredient, indicating its wide use in consumer products like cosmetics, soaps, and household products (Mcginty, Vitale, Letizia, & Api, 2012).

  • Advancements in Bioproduction : Research has explored the bioproduction of natural this compound and related compounds from renewable feedstocks, highlighting its relevance in sustainable manufacturing (Sundara Sekar, Li, & Li, 2022).

  • Biocatalysis and Reaction Optimization : Studies have also focused on optimizing the conditions for the enzymatic synthesis of this compound, such as investigating the effects of different synthesis parameters on molar conversion in solvent-free systems (Kuo et al., 2014).

  • Application in Aroma Synthesis : Its role in synthesizing aroma compounds like rose aromatic ester (2-phenylethyl acetate) through enzymatic methods has been explored, which is important for the food and beverage industry (Kuo et al., 2012).

  • Chemopreventive Properties : Phenethyl isothiocyanate, related to this compound, has shown effectiveness as a cancer chemopreventive agent, suggesting potential medicinal applications (Huang et al., 1998).

  • Chemical Synthesis and Catalysis : Its synthesis using different catalysts such as niobic acid has been researched, revealing insights into more efficient and environmentally benign chemical processes (Xian, 2002).

Safety and Hazards

Phenethyl acetate is moderately toxic by ingestion and mildly toxic by skin contact . It is a skin irritant . It is combustible when exposed to heat or flame and can react vigorously with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

Mechanism of Action

Target of Action

Phenethyl acetate is primarily used as a flavoring agent in the food and cosmetic industries. Its primary targets are the olfactory receptors in the nose, which detect its rose-like odor .

Mode of Action

This compound interacts with its targets by binding to the olfactory receptors in the nose. This binding triggers a signal transduction pathway that leads to the perception of its characteristic rose-like odor .

Biochemical Pathways

This compound is the ester resulting from the condensation of acetic acid and phenethyl alcohol . The most efficient route to bioproduce these compounds is through the bioconversion of L-phenylalanine via the Ehrlich pathway .

Pharmacokinetics

This compound, like many esters, is rapidly hydrolyzed in vivo to yield phenethyl alcohol . This rapid hydrolysis contributes to its bioavailability.

Result of Action

The primary result of this compound’s action is the perception of its rose-like odor. This makes it a valuable additive in products such as perfumes, cosmetics, and foods .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and the strength of its aroma can be affected by temperature and humidity. Furthermore, its stability can be influenced by exposure to light and air .

Biochemical Analysis

Biochemical Properties

Phenethyl acetate plays a role in biochemical reactions, although specific enzymes, proteins, and other biomolecules it interacts with are not well-documented in the literature. As an ester, it can participate in esterification and hydrolysis reactions. In the presence of water and a catalyst, this compound can be hydrolyzed back into acetic acid and phenethyl alcohol .

Cellular Effects

It is known that this compound is a highly valued natural volatile ester with a rose-like odor and is widely used to add scent or flavor to cosmetics, soaps, foods, and drinks .

Molecular Mechanism

As an ester, it can undergo hydrolysis in the presence of water and a catalyst, breaking down into acetic acid and phenethyl alcohol . This reaction can be influenced by various factors, including temperature, pH, and the presence of specific enzymes.

Temporal Effects in Laboratory Settings

This compound has been observed to have good thermal stability

Metabolic Pathways

As an ester, it can participate in esterification and hydrolysis reactions .

properties

IUPAC Name

2-phenylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYEMXUFSJLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044506
Record name 2-Phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour
Record name Acetic acid, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19672
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Phenylethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Phenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

238.00 to 239.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol)
Record name Phenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.030-1.034
Record name Phenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

103-45-7
Record name 2-Phenylethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67733846OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-31.1 °C
Record name 2-Phenylethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In a dry 50-mL, two-necked, round-bottomed flask, vanadyl acetylacetonate (13.7 mg, 0.05 mmol) in 3 mL of anhydrous CH2Cl2 was placed. To the above solution, acetic anhydride (153.1 mg, 141.5 μL, 1.5 mmol) was slowly added at ambient temperature. After about 10 min, a solution of 2-phenylethanol (122 mg, 119.3 μL, 1.0 mmol) in CH2Cl2 (2 mL) was slowly added to the above dark green solution, and the reaction mixture was stirred for 5 hours. After completion of the reaction as monitored by TLC, the reaction mixture was quenched with cold, saturated aqueous NaHCO3 solution (5 mL). The resulting separated organic layer was washed with brine, dried (MgSO4), filtered, and evaporated. The crude product was purified by column chromatography on silica gel to yield 139.4 mg of 2-phenethyl acetate (85%) as colorless oil. The substrate, reaction time, and yield of this test are summarized in Entry 1 of the following Table 1.
Quantity
141.5 μL
Type
reactant
Reaction Step One
Quantity
119.3 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
13.7 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenethyl acetate
Reactant of Route 2
Reactant of Route 2
Phenethyl acetate
Reactant of Route 3
Reactant of Route 3
Phenethyl acetate
Reactant of Route 4
Reactant of Route 4
Phenethyl acetate
Reactant of Route 5
Reactant of Route 5
Phenethyl acetate
Reactant of Route 6
Reactant of Route 6
Phenethyl acetate

Q & A

Q1: What are the natural sources of phenethyl acetate?

A1: this compound is found in various fruits, flowers, and fermented products. For instance, it contributes to the aroma of Vidal grapes during dehydration [], Docynia delavayi fruit [], and Chinese Syrah wine []. It's also a key aroma compound in Wuyi Rock Teas [].

Q2: How is this compound produced in nature?

A2: In plants like Trifolium repens (white clover), this compound is produced by esterification of phenethyl alcohol []. This process is often under diurnal regulation, meaning the production of these compounds fluctuates throughout the day. In fermented products like beer and wine, specific yeast strains contribute to this compound production [, , ].

Q3: Can microorganisms be used to produce this compound?

A3: Yes, several studies highlight the potential of using microorganisms for this compound production. For instance, the basidiomycete Auriporia aurulenta can produce significant amounts of this compound using agro-industrial waste as a substrate []. Genetically engineered Escherichia coli strains have been developed for the sustainable bioproduction of this compound from renewable feedstock [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.

Q5: Are there any specific analytical methods used to detect and quantify this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in various matrices, including food and beverages [, , , , , ]. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC-MS analysis to extract volatile compounds like this compound [, , , , , ].

Q6: What are the main applications of this compound?

A6: this compound is primarily used as a flavoring agent in the food and beverage industry due to its rose-like aroma [, ]. It is also used in perfumery and cosmetics.

Q7: Does this compound have any biological activity?

A8: Research indicates that this compound isolated from the marine bacterium Streptomyces griseus exhibits anticancer effects against HL-60 cells by inducing apoptosis [].

Q8: Can this compound act as an attractant or repellent for insects?

A9: this compound has been identified as an attractant for Japanese beetles, particularly when combined with eugenol [, ]. In contrast, it can act as an anti-attractant for the Eurasian spruce bark beetle (Ips typographus) when emitted by its symbiotic fungus, Endoconidiophora rufipennis, potentially signaling an overexploited host []. This suggests context-specific roles of this compound in insect chemical ecology.

Q9: How do structural modifications to this compound affect its attraction to insects?

A10: Studies exploring the structure-activity relationship of this compound analogs for Japanese beetle attraction revealed that substitutions on the aromatic ring, particularly with a nitro group at the ortho position, can significantly alter its attractiveness []. This highlights the importance of specific structural features for the compound's biological activity.

Q10: Can this compound be synthesized chemically?

A11: Yes, this compound can be synthesized via esterification of phenethyl alcohol with acetic acid or acetic anhydride. Various catalysts, including solid acid catalysts like niobic acid [] and photo-activated TiO2 nanoparticles [], have been explored for this reaction.

Q11: What are the advantages of using heterogeneous catalysts like niobic acid and TiO2 nanoparticles for this compound synthesis?

A12: These catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.